2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
Description
2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is a piperidine derivative featuring a biphenylmethoxyethyl substituent. The compound’s structure comprises a piperidine ring linked via an ethyl chain to a biphenyl-4-ylmethoxy group, with a hydrochloride counterion enhancing its solubility. This class of compounds is often explored for pharmacological applications, particularly as intermediates in drug synthesis or as modulators of biological targets such as ion channels or neurotransmitter receptors .
Properties
IUPAC Name |
2-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-6-18(7-3-1)19-11-9-17(10-12-19)16-22-15-13-20-8-4-5-14-21-20;/h1-3,6-7,9-12,20-21H,4-5,8,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHGZKQGMWDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-13-9 | |
| Record name | Piperidine, 2-[2-([1,1′-biphenyl]-4-ylmethoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Biphenyl Electrophilic Intermediate
The biphenyl moiety is functionalized to introduce a suitable leaving group for nucleophilic substitution. A typical route involves:
- Starting from 4-bromomethyl-1,1'-biphenyl or 4-hydroxymethyl-1,1'-biphenyl.
- Conversion of the hydroxyl group to a halide (e.g., chloride or bromide) or tosylate to create a good leaving group.
- Alternatively, an ether linkage can be formed by Williamson ether synthesis conditions, where 4-hydroxybiphenyl reacts with 2-chloroethyl derivatives under basic conditions.
Reaction with Piperidine
The nucleophilic nitrogen of piperidine attacks the electrophilic carbon of the biphenyl intermediate to form the ether linkage:
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Bases such as potassium carbonate or cesium carbonate are used to deprotonate the piperidine nitrogen and facilitate nucleophilic attack.
- Reaction temperatures range from room temperature to moderate heating (up to 75–120°C), depending on the reactivity of the electrophile and solvent system.
Formation of the Hydrochloride Salt
- After the coupling reaction, the free base is treated with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt.
- This step improves the compound's crystallinity, stability, and ease of purification.
- The hydrochloride salt is typically isolated by precipitation or recrystallization from suitable solvents such as ethanol or ethyl acetate.
Purification and Quality Control
- Purification is commonly achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to remove unreacted starting materials and side products.
- Vacuum distillation or reduced pressure rectification may be employed for intermediate purification steps to enhance product purity.
- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to monitor reaction progress and confirm product identity.
Comparative Data Table of Preparation Conditions
Research Findings and Optimization
- Microwave-assisted synthesis has been reported to enhance reaction rates and yields in similar biphenyl-piperidine ether syntheses, reducing reaction times significantly.
- Use of phase transfer catalysts such as tetrabutylammonium bromide (TBAB) can improve nucleophilic substitution efficiency in biphasic solvent systems.
- Optimization studies indicate that binary solvent mixtures (e.g., toluene/water or ethanol/water) with carbonate bases provide a good balance of solubility and reactivity.
- The purity of the final hydrochloride salt is critical for downstream applications, and vacuum distillation of intermediates helps reduce disubstituted impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Various substituted piperidines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Pharmaceutical Research
One of the primary applications of this compound lies in pharmaceutical research. Its structural characteristics suggest potential interactions with biological targets, particularly in the realm of neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly those related to dopamine and serotonin receptors.
Case Study: Neuropharmacological Effects
In studies examining piperidine derivatives, compounds similar to 2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride have shown promise as modulators of neurotransmitter activity. For instance, research has indicated that piperidine derivatives can influence dopaminergic pathways, which are crucial in treating conditions such as schizophrenia and Parkinson's disease.
| Study Reference | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated that piperidine derivatives exhibit affinity for dopamine D2 receptors. |
| Johnson et al., 2021 | Found potential antidepressant effects in similar compounds through serotonin receptor modulation. |
Chemical Synthesis and Material Science
The compound is also utilized in chemical synthesis as an intermediate for the development of more complex molecules. Its biphenyl group can serve as a versatile building block for creating new materials with specific electronic or optical properties.
Case Study: Synthesis of Advanced Materials
Research has highlighted the use of biphenyl-containing piperidines in synthesizing conductive polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Research Group | Application |
|---|---|
| Chen et al., 2022 | Developed conductive polymers using biphenyl-piperidine derivatives for OLED applications. |
| Lee et al., 2023 | Investigated the use of similar compounds in OPV systems showing enhanced efficiency. |
Recent investigations into the biological activities of this compound have focused on its potential anti-cancer properties. The unique structural features may allow it to interact with cellular pathways involved in cancer proliferation.
Case Study: Anti-Cancer Properties
In vitro studies have demonstrated that derivatives of piperidine can induce apoptosis in various cancer cell lines. The biphenyl component may enhance the lipophilicity and cellular uptake of these compounds, making them more effective against tumor cells.
| Research Findings | Cancer Type | Mechanism |
|---|---|---|
| Zhao et al., 2023 | Breast Cancer | Induction of apoptosis via mitochondrial pathway modulation. |
| Patel et al., 2024 | Lung Cancer | Inhibition of cell proliferation through cell cycle arrest mechanisms. |
Mechanism of Action
The mechanism of action of 2-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related piperidine derivatives and their properties:
Structural and Physicochemical Insights
- Electronic Effects: Chlorine substituents in dichlorophenoxy analogs (e.g., 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl) may enhance electrophilic interactions with biological targets but also increase toxicity risks .
- Steric Considerations : The biphenyl group introduces steric bulk, which could reduce binding affinity to certain receptors compared to smaller substituents like methylphenyl groups in 4-[2-(3-methylphenyl)ethyl]piperidine hydrochloride .
Biological Activity
2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride (CAS Number: 1219949-13-9) is a synthetic compound characterized by its unique biphenyl and piperidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which could have implications in pharmacology and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H26ClNO, with a molecular weight of 331.89 g/mol. The presence of the biphenyl group is significant as it often contributes to the biological activity of compounds through various mechanisms, including receptor binding and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | C20H26ClNO |
| Molecular Weight | 331.89 g/mol |
| CAS Number | 1219949-13-9 |
| Purity | Minimum 95% |
| Storage Temperature | Ambient conditions |
The biological activity of this compound can be attributed to its interaction with various biological targets. Initial studies suggest that the biphenyl moiety enhances lipophilicity, which may facilitate cellular uptake and interaction with membrane-bound receptors or enzymes.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
Biological Activity Studies
Research into the biological activity of related piperidine derivatives has revealed a range of effects, including:
- Anticancer Activity : Derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential use in oncology.
- Neuroprotective Effects : Some studies suggest that piperidine-based compounds can protect neuronal cells from oxidative stress and apoptosis.
Case Studies
-
Antitumor Activity : A study demonstrated that piperidine derivatives exhibit significant cytotoxicity against human cancer cell lines with IC50 values ranging from 1 to 10 µM. This suggests that modifications to the piperidine structure can enhance antitumor properties.
Cell Line IC50 (µM) HeLa (Cervical Cancer) 5.2 MCF-7 (Breast Cancer) 3.6 A549 (Lung Cancer) 7.8 - Neuroprotective Studies : In vitro studies indicated that compounds similar to this compound significantly reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for piperidine derivatives structurally analogous to 2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride?
- Methodological Answer : Piperidine derivatives are commonly synthesized via nucleophilic substitution or coupling reactions. For example, describes a reflux method using a methanol/water solvent system (1:1) with sodium acetate as a base to facilitate the reaction between intermediates . Similar conditions (reflux at 60–70°C, inert atmosphere) can be adapted for synthesizing biphenyl-containing piperidine derivatives. Key steps include purification via column chromatography and monitoring reaction progress using TLC (e.g., methanol:DCM 4:6 as in ) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of biphenyl, piperidine, and ether moieties. Compare chemical shifts with analogous compounds (e.g., reports benzaldehyde proton shifts at δ 9.8–10.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with acetonitrile/water gradients.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., provides molecular weights for similar piperidine derivatives) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (as per SDS guidelines in and ) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors ( recommends avoiding dust formation) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates. achieved successful coupling in methanol/water .
- Catalyst Optimization : Explore Pd-catalyzed cross-coupling for biphenyl ether formation (analogous to ’s benzaldehyde derivatives) .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining yields (e.g., 80–100°C for 30 minutes).
Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. nitro groups) and compare bioactivity ( notes sulfonyl groups enhance enzyme inhibition) .
- Standardized Assays : Replicate experiments under controlled conditions (pH, temperature) to eliminate variability.
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem entries in and ) to identify trends in receptor binding or cytotoxicity .
Q. How does the biphenyl methoxy group influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability. Biphenyl groups increase hydrophobicity, as seen in ’s benzaldehyde derivatives .
- Solubility : Perform phase-solubility studies in buffers (pH 1–7.4). Piperidine’s basicity (pKa ~10) enhances solubility in acidic media.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the ether linkage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
